
ICI 174,864
概要
説明
ICI 174,864は、選択的なδオピオイド受容体拮抗薬です。 δオピオイド受容体に高い特異性と効力を持ち、痛みやその他の生理機能の調節に関与していることで知られています . この化合物は、さまざまな生物学的プロセスにおけるδオピオイド受容体の役割を研究するために、科学研究で広く使用されてきました .
準備方法
合成経路と反応条件
ICI 174,864は、一連のペプチドカップリング反応によって合成されます。 この化合物の配列は、{N,N-ジァリル}-Tyr-{Aib}-Phe-Leuで、Tyrはチロシン、Aibはα-アミノイソ酪酸、Pheはフェニルアラニン、Leuはロイシンです . 合成には、以下の手順が含まれます。
ペプチドカップリング: アミノ酸は、固相ペプチド合成(SPPS)などの標準的なペプチド合成技術を使用してカップリングされます。
N,N-ジアリル化: チロシン残基は、N,N-ジアリル基で修飾され、δオピオイド受容体に対する結合親和性を高めます.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスでは、収率と純度を最大化するように反応条件を最適化します。 この化合物は通常、高性能液体クロマトグラフィー(HPLC)を使用して精製し、純度を≥95%にします .
化学反応解析
反応の種類
This compoundは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化誘導体の形成につながります。
還元: 還元反応は、化合物の官能基を修飾し、結合特性を変化させる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、結合親和性と生物学的活性が変化したthis compoundの修飾誘導体が含まれます .
化学反応の分析
Types of Reactions
ICI 174,864 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its binding properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed in substitution reactions.
Major Products
The major products formed from these reactions include modified derivatives of this compound with altered binding affinities and biological activities .
科学的研究の応用
Pharmacological Profile
ICI 174,864 exhibits several key characteristics:
- Chemical Structure : C₃₈H₅₃N₅O₇
- Molecular Weight : 691.87 g/mol
- Purity : ≥95%
- Solubility : Soluble in DMSO (69.19 mg/ml) and water (1 mg/ml) .
Immunomodulatory Effects
Research indicates that this compound can significantly affect immune function. A study involving splenocytes from female B6C3F1 mice demonstrated that exposure to this compound suppressed T cell cytokine production and natural killer cell activity at higher concentrations. Specifically:
- IL-2 Production : Suppressed at 10 µM concentration.
- IL-4 Production : Significantly inhibited by both TIPP and this compound.
- Natural Killer Cell Activity : Slight suppression observed with this compound .
Table 1: Effects of this compound on Immune Functions
Immune Function | Concentration (µM) | Effect |
---|---|---|
IL-2 Production | 10 | Suppressed |
IL-4 Production | Low concentrations | Significantly suppressed |
NK Cell Activity | Not specified | Slight suppression |
Cardiovascular Applications
This compound has been investigated for its antiarrhythmic properties. In studies involving rats with acute myocardial ischemia, pretreatment with this compound eliminated the antiarrhythmic effects of certain agonists. This suggests that delta-opioid receptor antagonism may play a role in stabilizing cardiac function during ischemic events .
Table 2: Antiarrhythmic Effects of this compound
Study Context | Treatment | Observed Effect |
---|---|---|
Rats with myocardial ischemia | This compound (2.5 mg/kg) | Eliminated antiarrhythmic effects of DPDPE |
Analgesic Potential
While primarily known as an antagonist, this compound has shown partial agonist activity under certain conditions. It was found to inhibit twitch responses in electrically stimulated mouse vas deferens and guinea pig ileum, indicating potential analgesic effects:
Table 3: Analgesic Activity of this compound
Test Subject | ED50 (µM) |
---|---|
Mouse Vas Deferens | 90 |
Guinea Pig Ileum | >100 |
Inverse Agonistic Activity
Recent studies have demonstrated that this compound acts as an inverse agonist at delta-opioid receptors in specific cellular contexts. This property was evidenced by its ability to enhance forskolin-stimulated cAMP accumulation in human embryonic kidney cells expressing delta-opioid receptors .
Table 4: Inverse Agonistic Effects of this compound
Experimental Condition | Response Type | Effect Observed |
---|---|---|
Forskolin-stimulated cAMP | Human embryonic kidney | Enhanced cAMP accumulation |
作用機序
ICI 174,864は、δオピオイド受容体に選択的に結合し、内因性リガンドによる活性化を阻害することでその効果を発揮します。 この拮抗作用は、δオピオイド受容体活性化に関連する下流のシグナル伝達経路を防ぎ、痛みの知覚やその他の生理学的効果の変化につながります . この化合物のメカニズムには、交感神経系の活性化を含む、末梢経路と中枢経路の両方が関与しています .
類似化合物との比較
類似化合物
ナロキソン: μ、δ、κオピオイド受容体アゴニストの効果を逆転させることができる、非選択的なオピオイド受容体拮抗薬.
ナルトレキソン: ナロキソンと同様の特性を持つ、別の非選択的なオピオイド受容体拮抗薬.
[D-Ala2、MePhe4、Gly-Ol5]エンケファリン: 選択的なμオピオイド受容体アゴニスト.
チフルアドーム: 選択的なκオピオイド受容体アゴニスト.
ICI 174,864の独自性
This compoundは、δオピオイド受容体に対する高い選択性と効力により、ユニークです。 ナロキソンやナルトレキソンなどの非選択的な拮抗薬とは異なり、this compoundはδオピオイド受容体を特異的に標的とするため、さまざまな生物学的プロセスにおけるこれらの受容体の特定の役割を研究するための貴重なツールとなります .
生物活性
ICI 174,864 is a selective antagonist for the delta-opioid receptor (DOR), which plays a significant role in modulating various physiological processes, including pain perception, mood regulation, and immune responses. This article explores the biological activity of this compound through a review of relevant studies, including its pharmacological properties, effects on immune function, and implications in neurobiology.
Pharmacological Profile
This compound is primarily recognized for its antagonistic effects on delta-opioid receptors. Research indicates that it exhibits inverse agonist activity , meaning it can reduce the baseline activity of the receptor below its normal level. This property was demonstrated in human embryonic kidney 293 cells expressing cloned murine delta-opioid receptors, where this compound significantly enhanced forskolin-induced cAMP accumulation, indicating its role in modulating intracellular signaling pathways associated with DOR activation .
Table 1: Summary of this compound Pharmacological Effects
Study | Effect Observed | Concentration | Model Used |
---|---|---|---|
Cohen et al. (1996) | Inverse agonist activity | Not specified | NG108-15 membranes |
Cotton et al. (1984) | Selective antagonist for δ-opioid receptors | Not specified | Various in vitro models |
Hirning et al. (1985) | Antagonized DADLE effects on cAMP efflux | 0.75 µM | Rat neostriatum |
Immunomodulatory Effects
Recent studies have also highlighted the immunomodulatory effects of this compound. In vitro experiments demonstrated that exposure to this compound at a concentration of 10 µM significantly suppressed interleukin-2 (IL-2) production by T cells and affected other cytokines such as IL-4 and IL-6 . This suggests that while delta-opioid receptor agonists can stimulate immune responses, antagonists like this compound may suppress these functions.
Table 2: Immunomodulatory Effects of this compound
Parameter | Effect | Concentration | Cell Type |
---|---|---|---|
IL-2 Production | Suppressed | 10 µM | T cells |
IL-4 Production | Suppressed | Low concentrations | T cells |
IL-6 Production | Unaffected/Sporadic enhancement | Not specified | Macrophages |
Case Studies and Research Findings
- Inverse Agonism in Cellular Models : A study conducted by Cohen et al. (1996) demonstrated that this compound acts as an inverse agonist at delta-opioid receptors in NG108-15 neuronal cell lines. The compound was shown to enhance cAMP levels in response to forskolin stimulation, indicating its potential utility in understanding opioid receptor dynamics .
- Impact on Immune Function : In another study examining the effects of various delta-opioid antagonists on immune cell function, this compound was noted to suppress T cell activation markers significantly at higher concentrations. This highlights its potential role in modulating immune responses during inflammatory conditions .
- Neurobiological Implications : Recent advancements using genetically encoded biosensors have allowed researchers to assess the binding and functional dynamics of opioid receptors in vivo. These studies suggest that this compound effectively inhibits DOR-mediated signaling pathways without affecting other opioid receptors significantly .
特性
CAS番号 |
92535-15-4 |
---|---|
分子式 |
C38H53N5O7 |
分子量 |
691.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H53N5O7/c1-9-20-43(21-10-2)31(24-27-16-18-28(44)19-17-27)33(46)41-38(7,8)36(50)42-37(5,6)35(49)40-29(23-26-14-12-11-13-15-26)32(45)39-30(34(47)48)22-25(3)4/h9-19,25,29-31,44H,1-2,20-24H2,3-8H3,(H,39,45)(H,40,49)(H,41,46)(H,42,50)(H,47,48)/t29-,30-,31-/m0/s1 |
InChIキー |
XUWLAGNFLUARAN-CHQNGUEUSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Ici 174865; Ici-174865; Ici174865; Ici 174,865; Ici-174,865; Iciq174,865; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。